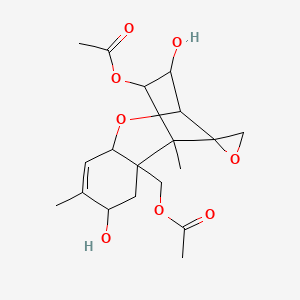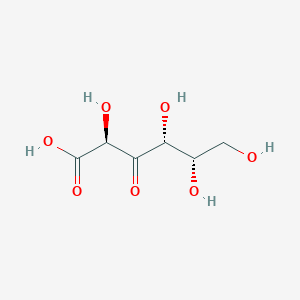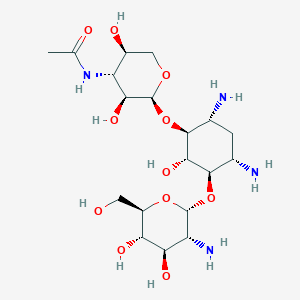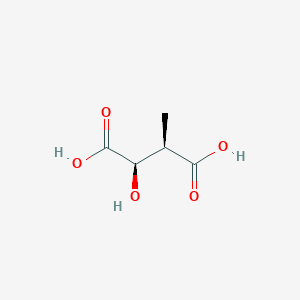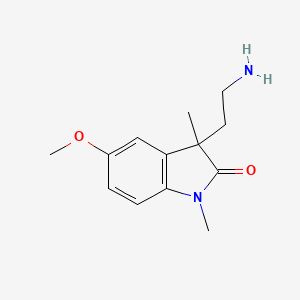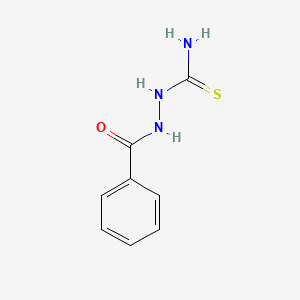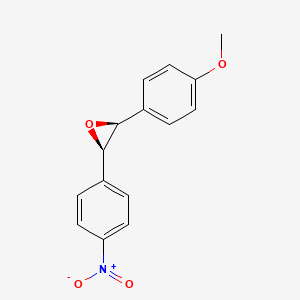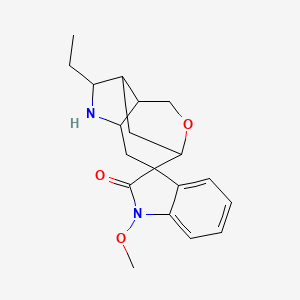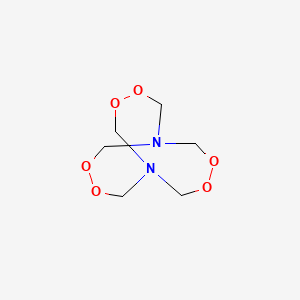
ヘキサメチレントリペルオキシジアミン
概要
説明
Synthesis Analysis
The synthesis of HMTD has been explored through various methodologies, emphasizing the importance of controlling conditions to prevent unanticipated violent reactions. Studies have shown that HMTD formation from hexamine proceeds through dissociated hexamine, with water and citric acid significantly destabilizing HMTD, highlighting the need for careful purification post-synthesis (Oxley et al., 2016).
Molecular Structure Analysis
The molecular structure of HMTD, determined through X-ray studies, reveals a planar 3-fold coordination around the two bridgehead nitrogen atoms, with N-C distances precisely measured. This unusual structure has been analyzed further through density functional theory (DFT) calculations, confirming the electronic nature and stability of this high-energy compound (Schaefer et al., 1985; Wierzbicki & Cioffi, 1999).
Chemical Reactions and Properties
HMTD exhibits significant reactivity in gas-phase reactions, particularly with alcohols, where the alcohol oxygen attacks a methylene carbon of HMTD, releasing H2O2. This reactivity is crucial for understanding HMTD's behavior under various conditions and its potential use in scientific fields beyond explosives (Colizza et al., 2015).
Physical Properties Analysis
The low vapor pressure of HMTD limits its detection through vapor-based methods, yet it has a perceptible odor due to its decomposition into volatile products under ambient conditions. This characteristic, alongside its thermal lability, presents challenges and opportunities for detection and analysis (Steinkamp et al., 2016).
Chemical Properties Analysis
The chemical properties of HMTD, particularly its sensitivity to stimuli and decomposition pathways, have been the focus of extensive research. Studies using isotopic labeling and DFT calculations have shed light on its decomposition mechanisms, emphasizing the role of moisture and additives in influencing HMTD's stability and reactivity (Oxley et al., 2016).
科学的研究の応用
質量分析の強化
HMTDは、質量分析における検出限界の向上に使用されてきました。 研究者は、大気圧化学イオン化(APCI)源において主に発生する、これまで報告されていなかったHMTDの気相反応を発見しました {svg_1}。 これらの反応は、HMTDの6つのメチレン炭素のうちの1つと、第一級および第二級アミンが関与し、無傷の生成物に過酸化水素が保存されます {svg_2}.
爆発物検出
HMTDは、即席爆発物の検出における用途で知られています。 非常に低い蒸気圧にもかかわらず、差分イオンモビリティスペクトル法(DMS)においてHMTDの気相検出に使用されています {svg_3}。 これは、HMTDは家庭で合成可能であり、テロ攻撃に使用されてきたため、セキュリティおよび軍事目的にとって非常に重要です {svg_4}.
テロ対策研究
テロ対策では、微量のHMTDを定量することが不可欠です。 質量分析計検出器を組み合わせた液体クロマトグラフィー(LC / MS)は、無傷の分子の迅速かつ高感度な検出を提供し、明確な同定を可能にします {svg_5}。これは、HMTDなどの過酸化物爆薬がもたらす脅威を軽減するための継続的な研究の一部です。
生物学的マトリックス分析
HMTDは、生物学的マトリックスの文脈でも研究されています。ペーパー噴霧イオン化-高分解能質量分析(PSI-HRMS)は、生物学的サンプル中のHMTDなどの過酸化物爆薬を分析するために使用されます。 これは、法医学分析およびそのような化合物が生物系と相互作用する理解にとって重要です {svg_6}.
化学反応研究
HMTDのアミンとの反応性、およびそれに続くAPCI源におけるテトラメチレンジペルオキシジアミンジアールデヒド(TMDDD)への酸化は、化学反応の研究において興味深いものです。 合成されたTMDDDは、アンモニウムイオンおよびアミンイオンと強い付加物を形成し、これは過酸化物ベースの化合物の化学を理解する上で重要です {svg_7}.
作用機序
Target of Action
Hexamethylenetriperoxidediamine (HMTD) is a high explosive organic compound . It is an organic peroxide and a heterocyclic compound with a cage-like structure . As a primary explosive, its main target is to initiate the detonation of secondary explosives .
Mode of Action
HMTD is synthesized from the reaction of hexamine with hydrogen peroxide . The oxidation is catalyzed by acid, usually citric acid . The molecule adopts a cage-like structure with the nitrogen atoms having an unusual trigonal planar geometry . This ring strain in HMTD may account for its low thermal stability and high sensitivity to friction .
Biochemical Pathways
It’s known that hmtd is unstable and detonates upon shock, friction, static electricity discharges, concentrated sulfuric acid, strong uv radiation, and heat .
Pharmacokinetics
It’s worth noting that hmtd is thermally labile , which means it is unstable under heat and can decompose.
Result of Action
The primary result of HMTD’s action is a violent explosion due to its high sensitivity to shock, friction, and heat . It has a high initiating power, higher than that of mercury fulminate , and a detonation velocity of 2800 m/s to 5100 m/s .
Action Environment
Environmental factors significantly influence HMTD’s action, efficacy, and stability. For instance, HMTD is destabilized by water and citric acid . It’s also sensitive to UV radiation . Therefore, the storage and handling conditions of HMTD greatly affect its stability and reactivity.
Safety and Hazards
HMTD is a highly sensitive explosive compound that is of interest to terrorists . It is destabilized by water and citric acid, making purification following initial synthesis essential in order to avoid unanticipated violent reaction . Upon discovery of suspicious chemicals, evidence of an unauthorized or suspicious chemical process, or the presence of any HMTD and precursors, personnel should immediately follow established organizational procedures, contact the bomb squad, and establish standoff distances .
特性
IUPAC Name |
3,4,8,9,12,13-hexaoxa-1,6-diazabicyclo[4.4.4]tetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O6/c1-7-2-11-13-5-8(4-10-9-1)6-14-12-3-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWPNDNFTFSCEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2COOCN(COO1)COOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074804 | |
| Record name | Hexamethylenetriperoxidediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
283-66-9 | |
| Record name | Hexamethylenetriperoxidediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexamethylenetriperoxidediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000283669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexamethylenetriperoxidediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Hexamethylenetriperoxidediamine (HMTD) difficult to analyze using traditional gas chromatography methods?
A1: HMTD's thermal instability poses a challenge for analysis using gas chromatography-mass spectrometry (GC/MS) techniques. [] This limitation arises because the high temperatures used in GC can cause HMTD to decompose before it reaches the detector, making accurate analysis impossible.
Q2: What alternative analytical techniques can be used to overcome the challenges of analyzing HMTD?
A2: Liquid chromatography-mass spectrometry (LC/MS) has proven effective in analyzing trace amounts of HMTD. [] Unlike GC/MS, LC/MS operates at lower temperatures, preserving the integrity of thermally labile compounds like HMTD. Additionally, HPLC-APCI-MS/MS has shown promise for detecting HMTD in both bulk and trace amounts, even in complex post-blast residue samples. []
Q3: Can you elaborate on the sensitivity of these analytical methods for detecting HMTD?
A3: LC/MS has shown the potential to detect HMTD at levels as low as 20 pg/µl. [] This high sensitivity is crucial for forensic applications where only trace amounts of explosive may be present. HPLC-APCI-MS/MS boasts even greater sensitivity, with a reported detection limit of 0.08 ng for HMTD using Selected Reaction Monitoring (SRM) mode. []
Q4: How does the detonation velocity of HMTD compare to other peroxide explosives like TATP?
A4: Studies have investigated the detonation velocity of HMTD at various densities. At an apparent density of 0.38 g/cm3, HMTD exhibits a detonation velocity consistent with values reported in the literature for higher densities. [] This data contributes to the understanding of HMTD's explosive properties and its behavior under different conditions.
Q5: What are the typical precursors used in the illicit synthesis of HMTD?
A5: HMTD can be synthesized using readily available materials like hydrogen peroxide, hexamine, and citric acid. [] In one case study, authorities suspected the illegal production of HMTD when they found containers labeled "citric acid", "hexamine", and a hair coloring developer containing hydrogen peroxide in a suspect's residence. This highlights the importance of identifying not just the explosive itself, but also its precursors in forensic investigations.
Q6: Are there any field-deployable methods for detecting peroxide-based explosives like HMTD?
A6: Yes, a rapid field test utilizing a colorimetric approach has been developed for detecting HMTD and TATP. [] The method involves decomposing the peroxide explosive with UV irradiation, leading to the formation of hydrogen peroxide. The released hydrogen peroxide is then detected through a color change reaction using horseradish peroxidase (POD) and 2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulfonate (ABTS) or p-hydroxyphenylacetic acid (pHPAA). This field test offers a convenient and portable solution for on-site detection of peroxide-based explosives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




